molecular formula C17H18ClFN2OS B13523085 N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride

N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride

Cat. No.: B13523085
M. Wt: 352.9 g/mol
InChI Key: DAEFDEKLRBFXSB-UHFFFAOYSA-N
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Description

N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene ring, a fluorophenyl group, and an aminomethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorinated aromatic compounds.

    Aminomethylation: The aminomethyl group is added through reductive amination reactions involving formaldehyde and ammonia or primary amines.

    Formation of the Carboxamide: The carboxamide group is formed through amidation reactions using carboxylic acids or their derivatives.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods may be employed to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines or alcohols .

Scientific Research Applications

N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride
  • N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide

Uniqueness

N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of the fluorophenyl group and the benzothiophene ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18ClFN2OS

Molecular Weight

352.9 g/mol

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide;hydrochloride

InChI

InChI=1S/C17H17FN2OS.ClH/c18-15-7-11(8-19)5-6-12(15)9-20-17(21)14-10-22-16-4-2-1-3-13(14)16;/h1-7,14H,8-10,19H2,(H,20,21);1H

InChI Key

DAEFDEKLRBFXSB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2S1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl

Origin of Product

United States

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